

Application Notes & Protocols for the Characterization of Trigonelline and its Derivatives

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Compound of Interest

Compound Name: *Trigonosin F*

Cat. No.: *B15595101*

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Disclaimer: The compound "**Trigonosin F**" was not identified in scientific literature searches. The following application notes and protocols are based on the well-characterized, structurally related alkaloid, Trigonelline, and its derivatives. These methodologies provide a robust framework for the characterization of similar N-methylpyridinium compounds.

Introduction

Trigonelline is a natural alkaloid found in various plants, including coffee and fenugreek.^{[1][2]} As a derivative of niacin, it and its related compounds are of interest to researchers in fields ranging from food chemistry to drug development due to their potential biological activities.^[3] Accurate and comprehensive characterization of these molecules is crucial for understanding their structure-activity relationships, metabolic fate, and for quality control purposes.

These application notes provide detailed protocols for the analytical characterization of Trigonelline and its derivatives using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a reliable method for the quantification of Trigonelline in various matrices.

Experimental Protocol:

- Instrumentation: HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic solvent is typical. For example, a mobile phase of 0.1% formic acid in water (A) and methanol (B) can be employed.
- Flow Rate: A standard flow rate of 1.0 mL/min is recommended.
- Detection: UV detection at the maximum absorbance wavelength of Trigonelline, which is approximately 264 nm.
- Sample Preparation:
 - Extract the sample with a suitable solvent (e.g., methanol or a water/methanol mixture).
 - Centrifuge the extract to pellet any solid material.
 - Filter the supernatant through a 0.45 μ m syringe filter prior to injection.
- Quantification: Generate a standard curve using a certified reference standard of Trigonelline.

Data Presentation:

Parameter	Value
Retention Time	3.5 ± 0.2 min
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Recovery	95 - 105%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high selectivity and sensitivity, making it ideal for the identification and trace-level quantification of Trigonelline and its derivatives, especially in complex matrices.

Experimental Protocol:

- Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC-UV method, but often with a faster gradient to ensure sharp peaks for MS detection.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: For quantification, Selected Reaction Monitoring (SRM) is used. For identification, a full scan or product ion scan is performed.
 - Precursor Ion: The protonated molecule of Trigonelline ($[M+H]^+$).
 - Product Ions: Characteristic fragment ions of Trigonelline.

Data Presentation:

Parameter	Value
Precursor Ion (m/z)	138.05
Product Ions (m/z)	94.04, 78.03
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	20 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel Trigonelline derivatives. Both ^1H and ^{13}C NMR, along with 2D techniques like COSY and HMBC, provide detailed information about the molecular structure.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D_2O) or Methanol-d₄).
- Sample Preparation: Dissolve an appropriate amount of the purified compound in the chosen deuterated solvent.
- Experiments:
 - ^1H NMR: Provides information on the number and environment of protons.
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - 2D COSY: Identifies proton-proton couplings.
 - 2D HMBC: Identifies long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.

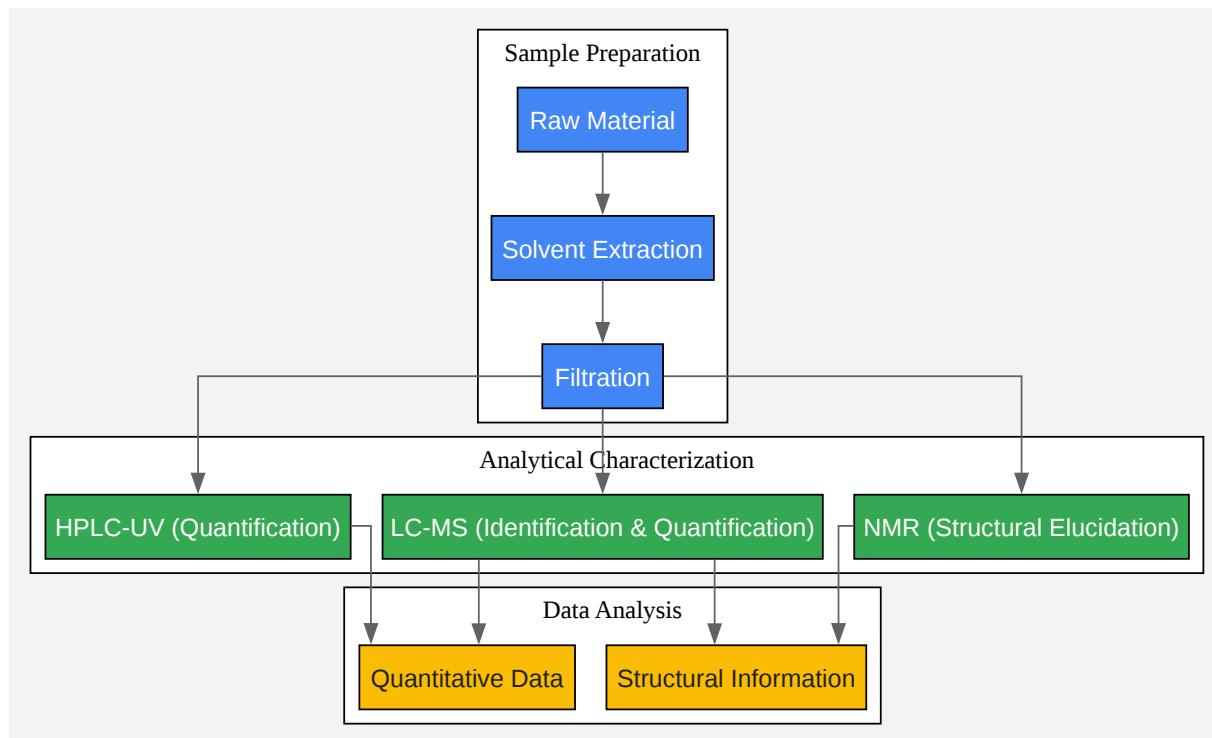
Data Presentation (Hypothetical data for a Trigonelline derivative):

¹H Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.10	s	1H	H-2
8.85	d	1H	H-6
8.80	d	1H	H-4
8.15	dd	1H	H-5
4.40	s	3H	N-CH ₃

¹³C Chemical Shift (ppm)	Assignment
165.5	C=O
147.0	C-2
146.5	C-6
144.0	C-4
130.0	C-5
128.0	C-3
48.5	N-CH ₃

Visualizations

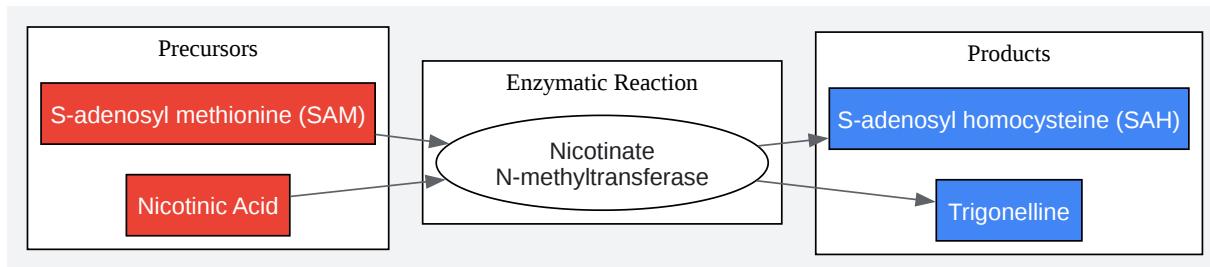
Experimental Workflow



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Caption: General workflow for the characterization of Trigonelline derivatives.

Biosynthesis Pathway of Trigonelline



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Caption: Biosynthesis of Trigonelline from Nicotinic Acid.

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